1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound characterized by a benzimidazole core with an octadecyl group at the first position and a phenoxymethyl group at the second position. Benzimidazole derivatives are known for their diverse biological activities, making them valuable in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds such as 1-o-octadecyl-2-o-methyl-sn-glycero-3-phosphocholine have been shown to interact with phospholipase A2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
For instance, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine has been shown to inhibit the activity of phospholipase A2 . This inhibition could potentially alter the composition of cell membranes and disrupt cellular processes.
Result of Action
Based on the potential inhibition of phospholipase a2, it could lead to alterations in cell membrane composition and disrupt various cellular processes .
Preparation Methods
The synthesis of 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the octadecyl and phenoxymethyl groups through alkylation and etherification reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, chloroform, and dimethyl sulfoxide. Reaction conditions such as temperature and pH are optimized based on the desired reaction.
Scientific Research Applications
1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1-octadecyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of a phenoxymethyl group.
1-octadecyl-2-pentylbenzimidazole: Contains a pentyl group at the second position.
1-octadecyl-2-acetylbenzimidazole: Features an acetyl group at the second position.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-octadecyl-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPSLGMFDXLYIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.